molecular formula C7H14ClN B12925428 N,N-Diethylprop-2-yn-1-amine hydrochloride CAS No. 23123-80-0

N,N-Diethylprop-2-yn-1-amine hydrochloride

Cat. No.: B12925428
CAS No.: 23123-80-0
M. Wt: 147.64 g/mol
InChI Key: MJTCIDWBSKCCKK-UHFFFAOYSA-N
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Description

N,N-Diethylprop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of propynylamine, characterized by the presence of diethyl groups attached to the nitrogen atom and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylprop-2-yn-1-amine hydrochloride typically involves the alkylation of propynylamine with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Propynylamine and diethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the alkylation process.

    Reaction: The propynylamine reacts with diethylamine to form N,N-Diethylprop-2-yn-1-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or other oxygen-containing compounds.

    Reduction: May produce amines or other reduced forms.

    Substitution: Can result in a wide range of substituted derivatives.

Scientific Research Applications

N,N-Diethylprop-2-yn-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-Diethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

    Chemical Interactions: Participating in chemical reactions that alter the function or structure of target molecules.

Comparison with Similar Compounds

N,N-Diethylprop-2-yn-1-amine hydrochloride can be compared with other similar compounds, such as:

    N,N-Dimethylprop-2-yn-1-amine hydrochloride: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylprop-2-yn-1-amine: The free base form without the hydrochloride salt.

    Prop-2-yn-1-amine hydrochloride: Lacks the diethyl groups, making it less bulky and potentially less reactive.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N,N-Diethylprop-2-yn-1-amine hydrochloride, also known as DEP (CAS No. 4079-68-9), is a compound with significant biological activity, particularly in the context of neuroprotection and antidepressant effects. This article reviews the biological properties of DEP, focusing on its neuroprotective mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₇H₁₃N
  • Molecular Weight: 111.19 g/mol
  • CAS Number: 4079-68-9

DEP is classified as a 1,3-diyne compound, which has been shown to exhibit various biological activities, including neuroprotective effects against corticosterone-induced cellular damage in neuronal cell lines.

Neuroprotective Effects

Research has demonstrated that DEP possesses protective effects on PC12 cells, a model for neuronal function and survival. In studies assessing the impact of DEP on corticosterone-injured PC12 cells:

  • Cell Viability and Apoptosis:
    • DEP was found to significantly increase cell viability in a concentration-dependent manner at concentrations around 10 μM.
    • The compound modulated the expression of apoptosis-related proteins such as Bax, Bcl-2, and caspase-3. Specifically, DEP treatment resulted in increased levels of Bcl-2 (an anti-apoptotic protein) and decreased levels of Bax and caspase-3 (pro-apoptotic proteins), indicating a shift towards cell survival mechanisms .
  • Behavioral Studies:
    • In behavioral assays such as the forced swim test (FST), DEP exhibited antidepressant-like effects. Mice treated with DEP showed a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression .

The neuroprotective activity of DEP appears to be linked to its ability to regulate apoptosis-related pathways. The following points summarize key findings regarding its mechanism:

  • Regulation of Apoptotic Proteins:
    • The treatment with DEP led to an upregulation of Bcl-2 and downregulation of Bax and cytochrome c levels in corticosterone-treated PC12 cells. This suggests that DEP may exert its protective effects by inhibiting apoptotic signaling pathways .

Comparative Efficacy

To better understand the efficacy of DEP relative to other compounds, a summary table is provided below:

CompoundConcentration (μM)Cell Viability (%)Immobility Time (s)Mechanism
N,N-Diethylprop-2-yn-1-amine10Significant IncreaseReducedAnti-apoptotic
Agomelatine10ComparableReducedSerotonin receptor agonist
Venlafaxine50Significant IncreaseReducedSNRI

Case Studies

Several studies have investigated the biological activities of DEP:

  • Neuroprotective Study:
    • A study published in RSC Advances highlighted that DEP analogs demonstrated potent neuroprotective effects against stress-induced apoptosis in neuronal cells, suggesting their potential as antidepressants .
  • Antidepressant-Like Effects:
    • Behavioral assessments indicated that compounds similar to DEP exhibited significant reductions in immobility during FSTs, reinforcing their potential role in treating depressive disorders .

Properties

CAS No.

23123-80-0

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N,N-diethylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-7-8(5-2)6-3;/h1H,5-7H2,2-3H3;1H

InChI Key

MJTCIDWBSKCCKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#C.Cl

Origin of Product

United States

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